(Z)-2-Heptenoic acid (Z)-2-Heptenoic acid Cis-2-heptenoic acid is a 2-heptenoic acid having the cis configuration.
Brand Name: Vulcanchem
CAS No.: 1577-31-7
VCID: VC20927259
InChI: InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5-
SMILES: CCCCC=CC(=O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

(Z)-2-Heptenoic acid

CAS No.: 1577-31-7

Cat. No.: VC20927259

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-Heptenoic acid - 1577-31-7

Specification

CAS No. 1577-31-7
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name (Z)-hept-2-enoic acid
Standard InChI InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5-
Standard InChI Key YURNCBVQZBJDAJ-WAYWQWQTSA-N
Isomeric SMILES CCCC/C=C\C(=O)O
SMILES CCCCC=CC(=O)O
Canonical SMILES CCCCC=CC(=O)O

Introduction

Physical and Chemical Properties

(Z)-2-Heptenoic acid possesses distinct physical and chemical characteristics that determine its behavior in various applications. These properties are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of (Z)-2-Heptenoic Acid

PropertyValueReference
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
CAS Number1577-31-7
IUPAC Name(Z)-hept-2-enoic acid
Density0.968 g/cm³
Boiling Point226.6°C at 760 mmHg
Flash Point133.4°C
Polar Surface Area (PSA)37.30 Ų
LogP1.82
AppearanceColorless liquid
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4
The compound exhibits moderate lipophilicity with a LogP value of approximately 1.82, indicating a balance between hydrophilic and hydrophobic properties . This characteristic is particularly important for its applications in biological systems and formulation chemistry.

Structure and Configuration

Stereochemistry

The stereochemistry of (Z)-2-Heptenoic acid is an essential aspect of its identity. The "Z" designator (from the German "zusammen," meaning "together") indicates that the higher priority groups on each carbon of the double bond are on the same side . In this case, the carboxylic acid group and the alkyl chain are positioned on the same side of the double bond plane.
This stereochemical configuration is crucial for its chemical reactivity and biological activity, as many biochemical processes are highly stereoselective .

Synthesis Methods

Several methods have been developed for the synthesis of (Z)-2-Heptenoic acid, with varying degrees of efficiency, stereoselectivity, and scalability.

Bromination-Rearrangement Method

One established synthetic route involves a two-step process starting with the bromination of 2-alkanone followed by rearrangement:

  • Bromination of 2-heptanone to produce 1,3-dibromo-2-heptanone

  • Rearrangement of the 1,3-dibromo-2-heptanone in an alkaline environment to yield (Z)-2-heptenoic acid
    This method was first described by Rappe et al. in Acta Chemica Scandinavica (1965) . The reaction occurs in an alkaline environment, typically using alkali carbonates or bicarbonates as bases.

Stereoselective Reduction

Another approach involves the stereoselective reduction of 2-heptynoic acid, where the reduction is controlled to favor the formation of the cis (Z) isomer over the trans (E) isomer .

Purification Challenges

The synthesis of (Z)-2-heptenoic acid often presents challenges in terms of isomeric purity. Recent developments in purification techniques include:

  • Wiped-film evaporation at temperatures of 150-180°C and reduced pressure (1-5 mbar)

  • Column chromatography using silica gel with heptane or hexane and ethyl acetate as solvents
    These purification methods help minimize isomerization of the cis isomer to the trans form, which is a common challenge in the synthesis of (Z)-2-heptenoic acid.

Applications

(Z)-2-Heptenoic acid has diverse applications across multiple industries due to its unique structural and chemical properties.

Flavor and Fragrance Industry

This compound is extensively used in the flavor and fragrance sector:

  • Acts as a flavoring agent in food products, providing fruity and floral notes

  • Serves as a fragrance component in perfumes and cosmetic formulations

  • Registered as FEMA Number 3920 for its use in flavor applications

Chemical Synthesis

(Z)-2-Heptenoic acid serves as an important building block in organic synthesis:

  • Functions as a key intermediate in the synthesis of various organic compounds

  • Participates in Wittig-Horner reactions involving phosphorus-containing carbanions with carbonyl compounds

  • Serves as a precursor for pharmaceuticals and agrochemicals

Polymer Production

In polymer chemistry, (Z)-2-Heptenoic acid contributes to the development of specialty materials:

  • Used in the formulation of specialty polymers with enhanced flexibility and durability

  • The unsaturated bond provides a reactive site for polymerization reactions

  • Contributes to materials with improved performance characteristics

Biochemical Research

The compound has significant applications in biochemical investigations:

  • Utilized in studies related to fatty acid metabolism and lipid biochemistry

  • Helps in understanding metabolic pathways and potential therapeutic targets

  • Used in research on volatile compounds in different plant cultivars

Cosmetic Formulations

In cosmetic applications, (Z)-2-heptenoic acid offers functional benefits:

Derivatives and Related Compounds

Butyl Ester Derivative

(Z)-2-Heptenoic acid butyl ester (CAS: 52392-62-8) is an important derivative with the molecular formula C₁₁H₂₀O₂ and molecular weight of 184.27 g/mol . This ester is derived from the reaction of (Z)-2-heptenoic acid with butanol and is characterized by a double bond in the heptenoic acid chain.
This derivative serves as a useful reagent in Wittig-Horner reactions of phosphorus-containing alpha-carbanions with carbonyl compounds .

Structural Isomers

(E)-2-Heptenoic acid (CAS: 18999-28-5) is the trans isomer of the compound, exhibiting different physical properties and often different biological activities due to its altered spatial configuration .

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